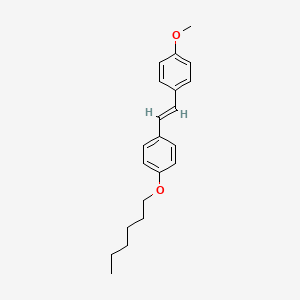

4-Methoxy-4'-hexoxy-trans-stilbene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35135-44-5 |

|---|---|

Molecular Formula |

C21H26O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-hexoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C21H26O2/c1-3-4-5-6-17-23-21-15-11-19(12-16-21)8-7-18-9-13-20(22-2)14-10-18/h7-16H,3-6,17H2,1-2H3/b8-7+ |

InChI Key |

MWDBDMGQXOYWJG-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Methoxy 4 Hexoxy Trans Stilbene

Established Synthetic Routes for trans-Stilbene (B89595) Core Structures

The formation of the carbon-carbon double bond that defines the stilbene (B7821643) backbone is a critical step in the synthesis of 4-Methoxy-4'-hexoxy-trans-stilbene. Chemists have a toolkit of reliable reactions to construct this feature, with a strong preference for methods that yield the trans isomer with high selectivity.

Wittig and Wittig-Horner Reactions for Stereoselective Olefin Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. nih.gov The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. wiley-vch.deorganic-chemistry.org For the synthesis of trans-stilbenes, a stabilized ylide is typically employed, which generally favors the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphonium (B103445) ylides. wiley-vch.deorganic-chemistry.org This increased reactivity often translates to higher yields and excellent E-selectivity for the resulting alkene. organic-chemistry.org A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during the workup. wiley-vch.deorganic-chemistry.org The stereochemical outcome of both reactions can be influenced by the nature of the reactants and the reaction conditions. wikipedia.orgharvard.edu For instance, the use of non-stabilized ylides in the Wittig reaction tends to produce (Z)-alkenes. organic-chemistry.orgwikipedia.org

A general approach for synthesizing this compound via a Wittig-type reaction would involve the reaction of 4-methoxybenzaldehyde (B44291) with a phosphonium salt or phosphonate ester derived from 4-hexoxybenzyl halide.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. rsc.org The Suzuki-Miyaura and Heck reactions are particularly prominent in the synthesis of stilbene derivatives. nih.govuliege.be

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org To synthesize this compound, one could couple (E)-2-(4-methoxyphenyl)ethenylboronic acid with a 4-hexoxy-substituted aryl halide, or conversely, 4-methoxyphenylboronic acid with a (E)-2-(4-hexoxyphenyl)ethenyl halide. nih.govresearchgate.net This method is known for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. libretexts.org The stereochemistry of the vinylboronic acid is typically retained throughout the reaction, ensuring the formation of the trans-stilbene. nih.govresearchgate.net

The Heck reaction (also known as the Mizoroki-Heck reaction) couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this could be achieved by reacting 4-vinylanisole with a 4-hexoxy-substituted aryl halide, or 4-hexoxystyrene with a 4-methoxy-substituted aryl halide. uliege.be The Heck reaction is a powerful tool for C-C bond formation, though it can sometimes face challenges with regioselectivity and catalyst deactivation. uliege.be

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Advantage |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone | Phosphonium Ylide | Base | Versatile for alkene synthesis. wiley-vch.de |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone | Phosphonate Carbanion | Base | High E-selectivity and easy byproduct removal. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron Compound | Organohalide | Palladium Catalyst & Base | Mild conditions, high functional group tolerance. libretexts.org |

| Heck Reaction | Unsaturated Halide | Alkene | Palladium Catalyst & Base | Powerful for C-C bond formation. uliege.be |

Strategies for Introducing Alkoxy Substituents

The methoxy (B1213986) and hexoxy groups on the phenyl rings of this compound are typically introduced through Williamson ether synthesis. This involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. For example, to introduce the hexoxy group, 4-hydroxystilbene (B177177) or a precursor like 4-hydroxybenzaldehyde (B117250) would be treated with 1-bromohexane (B126081) and a base such as potassium carbonate. Similarly, the methoxy group can be introduced using a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Optimization of Reaction Conditions for High Stereoselectivity

Achieving a high yield of the desired trans isomer is a primary goal in the synthesis of stilbenes for material applications. The stereochemical outcome of many reactions can be finely tuned by optimizing various parameters.

In Wittig-type reactions , the stereoselectivity is heavily influenced by the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the thermodynamically more stable E (trans) alkene. wikipedia.org The choice of solvent and base can also play a crucial role. For instance, salt-free conditions can favor the formation of the Z (cis) isomer with non-stabilized ylides. wikipedia.org

For palladium-catalyzed reactions , the choice of ligand, base, solvent, and temperature can significantly impact the stereoselectivity and yield. In Suzuki-Miyaura couplings, the use of bulky phosphine ligands can promote efficient cross-coupling and maintain the stereochemical integrity of the vinyl boronic acid. nih.govresearchgate.net In Heck reactions, the addition of certain ligands can improve the regioselectivity, favoring the formation of the 1,2-disubstituted alkene over the 1,1-disubstituted isomer. uliege.be Careful optimization of these conditions is essential to minimize side reactions and maximize the yield of the desired trans-stilbene derivative. researchgate.netscielo.br

| Reaction Type | Factor to Optimize | Effect on Stereoselectivity | Reference |

|---|---|---|---|

| Wittig/HWE | Ylide/Phosphonate Structure | Stabilized ylides favor E-alkene formation. | wikipedia.org |

| Wittig/HWE | Reaction Conditions (Solvent, Base) | Can influence the E/Z ratio, especially with non-stabilized ylides. | wikipedia.org |

| Palladium-Catalyzed Coupling | Ligand | Bulky ligands can improve efficiency and selectivity. | nih.govresearchgate.net |

| Palladium-Catalyzed Coupling | Base and Solvent | Affects catalyst activity and can influence side reactions. | uliege.be |

| Palladium-Catalyzed Coupling | Temperature | Can affect reaction rate and selectivity. | uliege.be |

Novel Synthetic Approaches and Catalyst Development

While the Wittig, Suzuki-Miyaura, and Heck reactions are well-established, research continues to explore new and improved methods for stilbene synthesis. These efforts often focus on developing more efficient and environmentally friendly catalysts, as well as devising novel reaction pathways.

Recent advancements in catalyst development include the use of N-heterocyclic carbene (NHC) palladium complexes for Suzuki-Miyaura couplings, which have shown high efficiency. uliege.be For the Heck reaction, research has focused on developing more robust catalyst systems that can utilize less reactive but more economical aryl chlorides as starting materials. uliege.be

Furthermore, alternative synthetic strategies are being explored. For example, rhodium-catalyzed oxidative arene alkenylation has emerged as a single-step approach to synthesize stilbene derivatives directly from arenes and styrenes. acs.org Such innovative methods hold the promise of more streamlined and sustainable syntheses of compounds like this compound in the future.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 4 Hexoxy Trans Stilbene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. It provides detailed information about the atoms, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

Elucidation of Molecular Connectivity and Stereochemistry

NMR spectroscopy is instrumental in determining the molecular structure of compounds like methoxylated stilbenes. nih.gov By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement and bonding of atoms can be established. This technique is crucial for differentiating between various isomers and confirming the trans stereochemistry of the double bond in stilbene (B7821643) derivatives, which is characterized by a specific coupling constant between the vinylic protons. researchgate.net The complete NMR data for a range of methoxylated stilbenes serves as a valuable reference for identifying new derivatives. nih.gov

Table 1: Representative ¹H NMR Data for a Related Hexoxy Benzyl (B1604629) Compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 0.89 | t | 3H | –CH₃ |

| 1.31–1.80 | m | 8H | –OCH₂(CH₂)₄CH₃ |

| 3.96 | t | 2H | –OCH₂(CH₂)₄– |

| 4.66 | s | 2H | Ph–CH₂Cl |

| 6.89 | d | 2H | Aromatic protons |

| 7.30 | d | 2H | Aromatic protons |

Data based on a similar precursor compound, 4-hexoxy-benzyl chloride. nih.gov

Conformational Analysis using Liquid Crystal NMR Spectroscopy

Liquid Crystal NMR (LC-NMR) spectroscopy is a specialized technique used to investigate the conformational properties of molecules in a condensed fluid phase. researchgate.net By dissolving the molecule of interest in a liquid crystalline solvent, partially averaged dipolar couplings can be measured, which are highly sensitive to the molecular geometry and orientation. researchgate.net This method has been successfully applied to study the conformational distribution of trans-stilbene (B89595) and its derivatives. researchgate.netresearchgate.net

For molecules like 4,4'-disubstituted trans-stilbenes, which can be considered prototypes for 4-methoxy-4'-hexoxy-trans-stilbene, LC-NMR studies have revealed that these molecules are not perfectly planar but exist as a mixture of stable rotamers. researchgate.net Specifically, propeller-like conformations with C₂ symmetry have been identified as the global minima. researchgate.net The study of mesogens like 4-hexyloxy-4'-cyanobiphenyl by NMR in both isotropic and nematic phases allows for the determination of dipolar couplings between nuclei, providing insights into the molecular ordering and conformation. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are key techniques for probing the electronic properties of molecules. These methods provide information on the electronic transitions, absorption maxima, and emissive characteristics of a compound.

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which correspond to electronic transitions from the ground state to excited states. fiveable.me For trans-stilbene and its derivatives, the absorption spectrum is characterized by strong π → π* transitions. fiveable.me The extended conjugation of the stilbene core results in absorption at longer wavelengths. fiveable.me

The absorption maxima (λmax) are influenced by the substituents on the phenyl rings. In the case of trans-stilbene, absorption peaks are observed around 297 nm. researchgate.net For substituted trans-stilbenes, such as those used in polymeric optical fibers, the absorption characteristics are crucial for their application. researchgate.net The absorption spectrum provides information about the electronic structure and the energy gap between the ground and excited states. fiveable.me

Table 2: UV-Vis Absorption Data for trans-Stilbene

| Compound | Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |

| trans-Stilbene | Hexane | 294.0 nm | 34,010 cm⁻¹/M |

| trans-Stilbene | 95% Ethanol | 295.5 nm | 29,000 cm⁻¹/M |

Data for the parent compound trans-stilbene.

Fluorescence Emission Characteristics and Quantum Yields

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence quantum yield (ΦPL) is a critical parameter that measures the efficiency of converting absorbed light into emitted light. nih.gov

For methoxy-trans-stilbene derivatives, the fluorescence quantum yields can range from moderate to high, indicating their potential as fluorophores in applications like optoelectronics. nih.gov A systematic study of various methoxy-trans-stilbene analogs showed quantum yields ranging from 0.07 to 0.69 in the solid state. nih.gov The fluorescence properties are influenced by factors such as molecular packing and intermolecular interactions in the solid state. nih.gov The fluorescence lifetime (τ), another important characteristic, for these compounds was found to be between 0.82 and 3.46 ns. nih.gov For the parent trans-stilbene in hexane, the fluorescence quantum yield is reported to be 0.044.

Table 3: Fluorescence Data for trans-Stilbene and Related Compounds

| Compound | Medium | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦPL) | Fluorescence Lifetime (τ, ns) |

| trans-Stilbene | Hexane | 290 | 0.044 | - |

| Methoxy-trans-stilbene Derivatives | Solid-state | - | 0.07 - 0.69 | 0.82 - 3.46 |

Data for the parent compound trans-stilbene and a range of methoxy-trans-stilbene derivatives. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. mdpi.com These techniques are highly sensitive to the molecular structure and composition. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

Key expected absorptions for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxy (B1213986) and hexoxy groups, appearing just below 3000 cm⁻¹.

C=C stretching: The trans-alkene double bond gives a characteristic absorption around 1600 cm⁻¹, while the aromatic ring stretching vibrations also appear in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the aryl-ether linkages of the methoxy and hexoxy groups would be prominent in the 1250-1000 cm⁻¹ region.

Out-of-plane C-H bending: Bending vibrations for the substituted benzene (B151609) rings would provide information on the substitution pattern, typically appearing in the 900-675 cm⁻¹ range. The trans-disubstituted double bond would show a strong out-of-plane C-H wagging vibration around 965 cm⁻¹.

While the specific IR spectrum for this compound is not publicly available, the following table presents data for the related compound, trans-4-methoxystilbene, to illustrate the types of peaks that would be analyzed. chegg.com

| Vibrational Mode | Wavenumber (cm⁻¹) for trans-4-methoxystilbene |

| Aromatic C-H Stretch | 3023 |

| Aliphatic C-H Stretch | 2963, 2936, 2837 |

| C=C Aromatic Stretch | 1602, 1572, 1513 |

| C-O-C Asymmetric Stretch | 1250 |

| C-O-C Symmetric Stretch | 1031 |

| trans C-H Wag | 969 |

| Aromatic C-H Out-of-Plane Bend | 829 |

This data is for the related compound trans-4-methoxystilbene and serves as an illustrative example. chegg.com

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. For a molecule like this compound with a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrations that are Raman active are IR inactive, and vice-versa.

Key Raman-active modes for this compound would include:

The symmetric stretching of the C=C double bond of the stilbene core.

The symmetric stretching vibrations of the aromatic rings.

Stretching vibrations of the C-O bonds.

Studies on trans-stilbene have utilized Raman spectroscopy to investigate its vibrational dynamics, including the behavior of the molecule in its excited states. researchgate.net This type of analysis on this compound would provide valuable insights into its electronic and structural properties.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to yield a precise model of the electron density. This allows for the determination of:

Bond lengths: The exact distances between bonded atoms.

Bond angles: The angles formed between adjacent bonds.

Torsion angles: The dihedral angles that define the conformation of the molecule, such as the planarity of the stilbene core and the orientation of the methoxy and hexoxy groups.

Crystal packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like van der Waals forces and potential C-H···π interactions.

Studies on similar methoxy-substituted stilbene derivatives have shown that these molecules often crystallize in common space groups like Pbca or P21/n. rsc.orgmdpi.com The analysis would reveal whether the molecule is planar or if there is any twisting of the phenyl rings relative to the central double bond.

The following table shows example crystallographic data that would be obtained from a single-crystal XRD analysis.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.6415 |

| b (Å) | 12.679 |

| c (Å) | 17.601 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1928.4 |

This data is for a related tetrahydroquinoline derivative and serves as an illustrative example of the parameters determined. researchgate.net

Powder X-ray Diffraction for Bulk Structural Characterization and Mesophase Identification

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample, providing information about the bulk material rather than a single crystal. For this compound, PXRD would be used for:

Phase identification: Confirming the crystalline phase of a synthesized batch by comparing its diffraction pattern to a calculated pattern from single-crystal data.

Purity analysis: Detecting the presence of any crystalline impurities.

Mesophase identification: Many stilbene derivatives are known to form liquid crystal phases (mesophases) upon heating before transitioning to an isotropic liquid. PXRD is a crucial tool for identifying these phases, such as smectic (layered) or nematic (oriented) phases, which have characteristic diffraction patterns that differ from a crystalline solid. A crystalline solid gives sharp Bragg peaks, a smectic phase may show a combination of sharp low-angle peaks (indicating layer spacing) and a diffuse wide-angle peak, while a nematic phase typically shows only a diffuse halo.

Computational Chemistry Investigations of 4 Methoxy 4 Hexoxy Trans Stilbene

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of many-body systems. By approximating the exchange-correlation energy, DFT methods can predict molecular properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 4-Methoxy-4'-hexoxy-trans-stilbene, this process involves minimizing the forces on each atom until a stationary point on the potential energy surface is reached. Calculations performed using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d), reveal key structural parameters.

The trans-stilbene (B89595) core is expected to be nearly planar to maximize π-conjugation across the central ethylene (B1197577) bridge. The dihedral angle between the two phenyl rings is a critical parameter; a value close to 180° indicates a planar structure. The primary conformational flexibility in this compound arises from the rotation of the hexoxy chain. While the trans isomer is the thermodynamically stable ground-state conformer, various orientations of the hexoxy group can lead to multiple, closely-spaced energy minima. The methoxy (B1213986) group, being smaller, exhibits less conformational variance.

Below is a table of representative optimized geometric parameters for the core structure of an alkoxy-substituted trans-stilbene, derived from DFT calculations on analogous systems.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C (ethylenic) | ~1.34 Å |

| C-C (phenyl-ethylenic) | ~1.48 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C-O (hexoxy) | ~1.38 Å | |

| Bond Angle | C-C=C | ~125° |

| Dihedral Angle | Phenyl-C=C-Phenyl | ~175-180° |

These values are illustrative and based on typical DFT results for similar substituted stilbenes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and the energy required for electronic excitation. researchgate.net

In this compound, both the methoxy and hexoxy groups are electron-donating. Consequently, the HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from the oxygen atoms and the phenyl rings. The LUMO is also anticipated to be a π*-type orbital distributed over the stilbene (B7821643) backbone. The presence of these donating groups raises the energy of the HOMO compared to unsubstituted stilbene, leading to a smaller HOMO-LUMO gap.

From the energies of the frontier orbitals, the ionization potential (IP) and electron affinity (EA) can be approximated via Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO. researchgate.net

Table 2: Calculated Frontier Orbital Properties

| Property | Symbol | Illustrative Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.45 |

| HOMO-LUMO Gap | ΔE | 4.05 |

| Ionization Potential | IP | 5.50 |

| Electron Affinity | EA | 1.45 |

These values are representative for alkoxy-substituted stilbenes and provide a qualitative understanding.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The map is generated by plotting the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich), while blue signifies the most positive potential (electron-poor).

For this compound, the MEP map would show regions of high electron density (negative potential, typically colored red or yellow) concentrated around the electronegative oxygen atoms of the methoxy and hexoxy groups. These sites are the most likely points for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the phenyl rings and the alkyl chains, indicating sites susceptible to nucleophilic interaction. The π-rich surfaces of the aromatic rings would show an intermediate potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent DFT (TD-DFT) is employed to investigate the properties of electronic excited states. nih.govresearchgate.net This method allows for the simulation of electronic spectra and provides insights into the nature of photoinduced processes. mdpi.comrsc.org

TD-DFT calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which represent the probability of a given transition. chemrxiv.orgyoutube.com This data can be used to simulate a theoretical UV-Vis absorption spectrum. researchgate.net

The primary electronic transition in trans-stilbene derivatives is a π → π* transition, which corresponds largely to the promotion of an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating alkoxy groups are expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted stilbene. This is due to the destabilization (raising in energy) of the HOMO, which reduces the HOMO-LUMO gap. TD-DFT calculations, often using a functional like CAM-B3LYP or PBE0 in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can accurately predict these spectral features. nih.gov

Table 3: Simulated UV-Vis Absorption Data

| Parameter | Description | Illustrative Value |

|---|---|---|

| λmax | Wavelength of Maximum Absorption | ~330 - 350 nm |

| Excitation Energy | Energy of the S₀ → S₁ Transition | ~3.54 - 3.75 eV |

| Oscillator Strength (f) | Probability of the Transition | > 1.0 (strong) |

| Major Contribution | Dominant Orbital Transition | HOMO → LUMO |

These values are illustrative, based on trends observed for similar alkoxy-substituted stilbenes.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The geometry of this excited state is often different from that of the ground state. TD-DFT can be used to perform geometry optimizations on the excited-state potential energy surface. For stilbene derivatives, a key feature of the excited state is the tendency towards twisting around the central C=C bond, which can lead to trans-cis isomerization. researchgate.netresearchgate.net

In push-pull or push-push systems like this compound, excitation is often accompanied by an Intramolecular Charge Transfer (ICT). acs.orgnih.gov The electron-donating methoxy and hexoxy groups "push" electron density through the conjugated π-system. This results in an excited state that is significantly more polarized than the ground state, possessing a much larger dipole moment. This charge transfer character is fundamental to the non-linear optical properties and environmental sensitivity (solvatochromism) observed in many stilbene derivatives. acs.org Theoretical calculations can quantify this charge transfer by analyzing the changes in atomic charges and the nature of the molecular orbitals involved in the transition. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

For alkoxy-substituted stilbenes, MD simulations typically reveal significant dynamic behavior, particularly concerning the alkoxy chains and the rotational freedom around the single bonds of the stilbene core. A study on a related compound, 2,3,3′,4′-tetramethoxy-trans-stilbene, demonstrated that the methoxy groups exhibit reorientational dynamics. rsc.orgresearchgate.net It was observed that the energy barriers for the reorientation of these groups vary, with some rotating more freely than others, a phenomenon attributed to intramolecular interactions. rsc.orgresearchgate.net

Table 1: Inferred Dynamic Properties of this compound Based on Analogous Compounds

| Molecular Moiety | Expected Dominant Motion | Expected Influence on Bulk Properties |

| Methoxy Group | Reorientational dynamics around the C-O bond. | Affects crystal packing and intermolecular interactions. |

| Hexoxy Group | High degree of conformational flexibility in the alkyl chain. | Influences solubility, melting point, and liquid crystalline behavior. |

| Stilbene Core | Torsional motion around the phenyl-vinyl single bonds. | Modulates the extent of π-conjugation and electronic properties. |

This table is based on inferred properties from computational studies on similar alkoxy-substituted stilbenes.

Theoretical Prediction of Optical Properties (e.g., Nonlinear Optical Responses)

The optical properties of push-pull stilbene derivatives, characterized by electron-donating and electron-accepting groups at opposite ends of the conjugated system, have been a subject of intense theoretical investigation due to their potential in nonlinear optics (NLO). nih.govresearchgate.net this compound, with a methoxy group (electron-donating) and a hexoxy group (also electron-donating), is a variation of this theme. While it doesn't fit the classic "push-pull" model with a strong acceptor, the asymmetry in the alkoxy chains can still lead to interesting optical properties.

Theoretical predictions of NLO responses are often carried out using quantum chemical methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). nih.gov These methods can calculate key NLO parameters like the first hyperpolarizability (β), which is a measure of the second-order NLO response, and the second hyperpolarizability (γ), which governs the third-order NLO response. rsc.org

For stilbene derivatives, theoretical studies have shown that the magnitude of the NLO response is highly dependent on the nature and position of the substituent groups. nih.govresearchgate.net The introduction of electron-donating groups generally enhances the NLO properties. The extended π-conjugated system of the stilbene backbone is crucial for mediating the intramolecular charge transfer that gives rise to large NLO responses.

While specific calculated values for this compound are not reported, studies on similar molecules allow for a qualitative prediction. The presence of two electron-donating alkoxy groups would be expected to result in a significant NLO response, though perhaps not as pronounced as in stilbenes with strong push-pull character (e.g., a nitro group as an acceptor).

Table 2: Predicted Nonlinear Optical Properties of this compound

| NLO Property | Predicted Magnitude | Influencing Factors |

| First Hyperpolarizability (β) | Moderate | Presence of two electron-donating alkoxy groups, asymmetry of the molecule. |

| Second Hyperpolarizability (γ) | Significant | Extended π-conjugation of the stilbene core, potential for intramolecular charge transfer. |

| Two-Photon Absorption (TPA) Cross-Section | Potentially enhanced | The conjugated nature of the molecule is conducive to TPA. |

This table presents qualitative predictions based on theoretical studies of other substituted stilbenes.

Further computational studies employing methods like CAM-B3LYP functional with appropriate basis sets could provide precise quantitative predictions of the linear and nonlinear optical susceptibilities for this compound. nih.govrsc.org

Mesomorphic Behavior and Liquid Crystalline Phases of 4 Methoxy 4 Hexoxy Trans Stilbene Derivatives

Design Principles for Stilbene-Based Liquid Crystals

The emergence of liquid crystalline behavior in stilbene (B7821643) derivatives is governed by fundamental principles of molecular design that balance rigidity and flexibility. The essential components for such calamitic mesogens are a rigid core and flexible terminal chains. nih.gov

The trans-stilbene (B89595) unit, with its two phenyl rings connected by an ethylene (B1197577) bridge, provides a linear and rigid core. This rigidity is crucial for promoting the anisotropic intermolecular interactions necessary for long-range orientational ordering. nih.gov The terminal groups attached to this core have a profound influence on the type and stability of the mesophases formed. In the case of 4-Methoxy-4'-hexoxy-trans-stilbene, the terminal substituents are two alkoxy groups of differing lengths: a short methoxy (B1213986) group (-OCH₃) and a longer hexoxy group (-OC₆H₁₃).

Observation and Characterization of Thermotropic Mesophases

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. nih.gov The characterization of these phases, such as those formed by stilbene derivatives, is primarily conducted using differential scanning calorimetry (DSC) to measure transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the specific mesophase through its unique optical texture. nih.gov

The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules along a common director, but no long-range positional order. vspatel.org Molecules in the nematic phase can flow like a liquid but maintain their parallel alignment. vspatel.org For many homologous series of calamitic liquid crystals, including those with stilbene or other similar cores, derivatives with shorter to medium-length alkyl or alkoxy chains tend to exhibit nematic phases. For example, in a series of 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates, the pentyl and hexyl derivatives were found to be purely nematogenic. Given that this compound possesses a hexoxy chain, it is expected to exhibit a nematic phase. Under a polarizing microscope, the nematic phase is identifiable by its characteristic "threaded" or Schlieren texture, which features dark brushes corresponding to disclination lines. vspatel.orgrri.res.in

Smectic phases possess a higher degree of order than nematic phases, exhibiting both orientational order and some degree of positional order, with molecules arranged in layers. researchgate.net

Smectic A (SmA): In the SmA phase, the molecules are aligned perpendicular to the layer planes, and the layers themselves are fluid, allowing them to slide over one another. researchgate.net This phase is often identified by its focal-conic fan texture or homeotropic texture when observed with a polarizing microscope. researchgate.netresearchgate.net

Smectic B (SmB): The SmB phase is more ordered, with molecules arranged in a hexagonal close-packed structure within the layers. researchgate.net This increased order results in a characteristic mosaic texture under POM. researchgate.netresearchgate.net

Smectic E (SmE): This is a still more ordered, non-tilted smectic phase. In some studies of polyoxetanes with trans-stilbene side groups, polymers with longer terminal alkyl chains have been observed to form a SmE phase, which presents with a banded focal-conic texture. nih.govresearchgate.net

The tendency to form smectic phases increases with the length of the flexible alkoxy chains, as the van der Waals interactions between the chains promote layered arrangements. In some homologous series, smectic phases begin to appear in derivatives with chains of eight carbon atoms or more.

The cholesteric phase, also known as the chiral nematic phase, is structurally similar to the nematic phase but is composed of chiral molecules. researchgate.netrsc.org This chirality induces a helical twist, where the director rotates progressively from one layer to the next. nih.gov The molecule this compound is achiral and therefore cannot form a cholesteric phase by itself. A cholesteric phase could, however, be induced by dissolving a chiral dopant into the nematic phase of this stilbene derivative. researchgate.net

Influence of Alkoxy Chain Length on Mesophase Stability and Transition Behavior

The length of the terminal alkoxy chains is a critical parameter that modulates the mesomorphic properties of a homologous series of liquid crystals. Increasing the chain length generally enhances intermolecular forces, which tends to stabilize more ordered phases.

Typically, as the alkoxy chain length increases in a homologous series:

The stability of the smectic phase increases relative to the nematic phase. Longer chains promote the lamellar packing required for smectic ordering.

The clearing temperature (the transition from the liquid crystal phase to the isotropic liquid) often shows an "odd-even" effect, where derivatives with an odd number of carbon atoms in the chain have different clearing temperatures than those with even numbers.

For shorter chain lengths, compounds are often purely nematogenic. As the chain length surpasses a certain threshold (e.g., seven or eight carbons), smectic phases may appear, and the material can become purely smectogenic with very long chains.

| n-Alkyl Chain Length | Smectic (SmA) | Nematic (N) | Isotropic (I) |

|---|

Note: The table shows that for this related series, smectic phases appear for the C8 and C10 homologues, while the C5, C6, and C7 members are purely nematogenic. This illustrates the general principle of chain length promoting smectic ordering.

Optical Microscopy for Liquid Crystalline Texture Analysis

Polarizing optical microscopy (POM) is an indispensable tool for identifying liquid crystalline mesophases. Each phase exhibits characteristic optical textures when viewed between crossed polarizers, which arise from the specific arrangement of molecules and the defects within that arrangement.

Nematic Textures: The most common nematic texture is the Schlieren texture , characterized by dark brushes that originate from point-like defects (disclinations). rri.res.inresearchgate.net The number of brushes meeting at a point indicates the strength of the disclination.

Smectic A Textures: The SmA phase typically shows a focal-conic fan texture . researchgate.netresearchgate.net This texture arises from defects where the smectic layers curve around a hyperbola and an ellipse. When the molecules align perpendicular to the glass slide (homeotropic alignment), the field of view may appear dark because the optic axis is parallel to the direction of light propagation. researchgate.net

Ordered Smectic Textures (SmB, SmE, etc.): Highly ordered smectic phases, like SmB, often display a mosaic texture . researchgate.netresearchgate.net This texture consists of regions of uniform birefringence separated by grain boundaries, reflecting the solid-like nature of the layers. researchgate.net

The observation of these distinct textures upon heating or cooling a sample allows for the unambiguous identification of the mesophases and the temperatures at which transitions occur.

Spectroscopic Probing of Molecular Alignment in Mesophases

The alignment of the constituent molecules in the mesophases of calamitic (rod-like) liquid crystals, such as this compound, is paramount to their function. This alignment can be characterized by an orientational order parameter, which quantifies the degree to which the long molecular axes of the molecules are oriented, on average, along a common direction known as the director. Spectroscopic methods, including polarized infrared (IR) spectroscopy, polarized Raman spectroscopy, and deuterium (B1214612) nuclear magnetic resonance (²H NMR), are instrumental in determining these order parameters.

Polarized IR spectroscopy, for instance, relies on the principle of dichroism. Specific vibrational modes within the molecule have transition dipole moments that are oriented at a particular angle with respect to the long molecular axis. In an aligned liquid crystal sample, the absorption of polarized IR radiation will be dependent on the orientation of the electric field vector of the light relative to the director. By measuring the dichroic ratio—the ratio of the absorbance parallel and perpendicular to the director—for a specific vibrational band, the orientational order parameter can be calculated. For aromatic compounds like stilbene derivatives, the C=C stretching vibrations of the benzene (B151609) rings, typically found around 1500-1600 cm⁻¹, are often utilized for this purpose as their transition moments are generally aligned along the para-axis, which is nearly parallel to the long molecular axis. jkps.or.kr

Similarly, polarized Raman spectroscopy can provide detailed information about molecular order. This technique measures the depolarization ratios of Raman scattered light from specific vibrational modes. The analysis of these ratios allows for the determination of not only the second-rank order parameter,

, but also the fourth-rank order parameter,

.[

Deuterium NMR (²H NMR) is another powerful technique for probing molecular order. By selectively deuterating specific sites on the liquid crystal molecule, the quadrupolar splitting in the ²H NMR spectrum can be measured as a function of temperature. This splitting is directly related to the elements of the Saupe ordering matrix, which provides a comprehensive description of the average orientation of the molecule. For instance, studies on deuterated 4-methoxy-d₃-3,5-d₂-4'-cyanobiphenyl have demonstrated the ability to determine multiple elements of the ordering matrix, offering deep insights into molecular biaxiality and its temperature dependence. capes.gov.br

While specific detailed studies on this compound are not abundant in publicly accessible literature, the principles derived from studies on analogous compounds are directly applicable. For example, research on other alkoxy-substituted stilbenes and related mesogens provides a framework for understanding how changes in the alkyl chain length and terminal groups influence the mesomorphic behavior and molecular alignment. The general trend observed in many nematic liquid crystals is an increase in the order parameter with decreasing temperature within the nematic phase. aps.org

The following table outlines the key spectroscopic techniques and the type of information they provide regarding molecular alignment in liquid crystals like this compound.

| Spectroscopic Technique | Measured Property | Information Obtained | Relevant Vibrational/Nuclear Probe |

| Polarized Infrared (IR) Spectroscopy | Dichroic Ratio (A∥/A⊥) | Second-rank order parameter ( ) ₂> | C=C stretching of benzene rings, C≡N stretching (if applicable) jkps.or.kr |

| Polarized Raman Spectroscopy | Depolarization Ratios | Second-rank ( ) and fourth-rank ( ) order parameters[ ₄>₂>2] | Phenyl ring vibrations, other anisotropic vibrational modes |

| Deuterium (²H) NMR Spectroscopy | Quadrupolar Splitting | Elements of the Saupe ordering matrix, molecular biaxiality capes.gov.br | Site-specific deuterated positions on the molecule |

| Polarized UV-Vis Spectroscopy | Dichroic Ratio | Second-rank order parameter ( ) ₂> | π → π* electronic transitions of the conjugated core |

| Polarized Fluorescence Spectroscopy | Degree of Polarization | Second-rank ( ) and fourth-rank ( ) order parameters[ ₄>₂>5] | Fluorescent emission from the chromophoric core or a guest dye |

These spectroscopic methods, often used in conjunction, provide a comprehensive picture of the molecular organization within the various liquid crystalline phases of this compound and its derivatives. The data obtained from such studies are essential for understanding the structure-property relationships in these materials and for their potential application in electro-optic devices.

Photophysical Mechanisms and Excited State Dynamics in 4 Methoxy 4 Hexoxy Trans Stilbene

trans-cis Photoisomerization Pathways and Quantum Yields

The trans-cis photoisomerization of stilbenes is a fundamental photochemical reaction that has been extensively studied. researchgate.net Upon absorption of light, the trans-isomer is excited to the first excited singlet state (S1). From this state, the molecule can undergo a torsional motion around the central ethylenic double bond. This twisting leads to a conical intersection with the ground state (S0), from which the molecule can relax to either the trans or the cis isomer. The efficiency of this process is described by the photoisomerization quantum yield, which is a critical parameter for photoswitchable molecules. nih.gov

For stilbene (B7821643) derivatives, the nature and position of substituents can significantly alter the potential energy surfaces of the excited states and, consequently, the isomerization pathway and quantum yield. nih.govnih.govrsc.org In many stilbenes, the isomerization proceeds primarily through the singlet excited state. However, intersystem crossing to the triplet state can also provide an alternative isomerization pathway. The relative importance of these pathways is dependent on the specific substituents.

The general mechanism for the direct trans-to-cis photoisomerization of stilbene is thought to involve the triplet state, as the conversion in the first excited singlet state is hindered by a significant potential barrier. rsc.org However, the specific mechanism can be influenced by the substituents.

Luminescence Properties and Fluorescence Quenching Mechanisms

The luminescence of trans-stilbene (B89595) derivatives is closely linked to their photoisomerization pathway. Fluorescence emission competes with the non-radiative decay channel of isomerization. Therefore, factors that hinder the twisting motion required for isomerization often lead to an increase in fluorescence quantum yield.

A systematic study of methoxy-trans-stilbene derivatives in the solid state revealed fluorescence quantum yields ranging from 0.07 to 0.69, with fluorescence lifetimes between 0.82 and 3.46 ns. nih.gov This study highlights the significant influence of the substitution pattern on the solid-state fluorescence properties. nih.gov The efficiency of solid-state fluorescence is determined by a combination of intramolecular deactivation processes and the molecular packing in the crystal lattice. nih.gov

In solution, the fluorescence of stilbene derivatives can be quenched through various mechanisms, including the isomerization process itself. The introduction of methoxy (B1213986) substituents at the ortho position of the phenyl ring in stilbenes has been shown to suppress the fluorescence quantum yield, with the effect increasing with the number of methoxy groups. researchgate.net This is attributed to steric effects that can destabilize the planar structure of the excited state. researchgate.net

Role of Substituents in Modulating Excited State Lifetime and Energy Transfer

Substituents play a crucial role in modulating the excited-state lifetime of stilbenes. The lifetime of the excited state is a key determinant of the efficiency of competing photophysical and photochemical processes, such as fluorescence and isomerization.

The presence of electron-donating groups, like methoxy and hexoxy, at the para positions of the phenyl rings can lead to a more polar excited state with significant charge-transfer character. This can influence the excited-state lifetime and the barriers to isomerization. Studies on methoxy-substituted stilbenes have shown that both electronic and steric effects of the substituents impact the excited-state properties. researchgate.net For example, steric hindrance caused by bulky substituents can alter the geometry of the excited state and influence its lifetime. researchgate.net

Energy transfer processes can also be influenced by substituents. In systems where the stilbene moiety is part of a larger molecular assembly, the substituents can tune the energy levels of the excited states, thereby affecting the efficiency and direction of energy transfer to or from the stilbene unit.

Photoinduced Charge Separation and Carrier Generation

In stilbene derivatives with appropriate donor and acceptor substituents, photoinduced charge separation can occur. Upon photoexcitation, an electron can be transferred from the donor moiety to the acceptor moiety, creating a charge-separated state. The methoxy and hexoxy groups in 4-methoxy-4'-hexoxy-trans-stilbene are electron-donating, which can facilitate charge separation if an electron-accepting group is present in the molecule or in its environment.

Photoinduced charge separation is a fundamental process in artificial photosynthesis and the generation of solar fuels. db-thueringen.de It can occur between two identical molecules, a process known as symmetry-breaking charge separation, if the free energy change for charge separation is negative. unige.ch The efficiency of charge separation is dependent on the electronic coupling between the donor and acceptor and the surrounding environment.

The generation of charge carriers is a key step in the application of organic materials in electronic devices. For stilbene derivatives, photoinduced charge separation can lead to the formation of mobile charge carriers (electrons and holes). The long-lived radical cations and trapped electrons observed in some systems are indicative of efficient charge separation and can contribute to photoconductivity. nih.gov

Development of Photoresponsive Materials Based on Stilbene Isomerization

The reversible photoisomerization of stilbene derivatives makes them attractive candidates for the development of photoresponsive materials. nih.govacs.org These materials can change their physical or chemical properties in response to light, enabling applications in areas such as optical data storage, molecular switches, and photo-controlled drug delivery.

The trans-cis isomerization leads to significant changes in the geometry and electronic properties of the stilbene unit. These molecular-level changes can be translated into macroscopic changes in the material's properties, such as its color, refractive index, or mechanical properties. For example, the isomerization can be used to control the alignment of liquid crystals or the conformation of polymers.

The incorporation of stilbene derivatives into polymers can lead to photomechanical effects, where the material changes its shape or size upon irradiation. acs.org The efficiency of these materials is directly related to the quantum yield of the photoisomerization process. Therefore, understanding and controlling the factors that influence the isomerization of stilbene derivatives, such as the role of substituents, is crucial for the design of advanced photoresponsive materials.

Data Tables

Table 1: Photophysical Properties of Selected Methoxy-trans-stilbene Derivatives in the Solid State

| Compound | Fluorescence Quantum Yield (ΦPL) | Fluorescence Lifetime (τ / ns) | Radiative Rate Constant (kr / 108 s-1) | Non-radiative Rate Constant (knr / 108 s-1) |

| MTS-1 | High | Average | - | Small |

| MTS-3 | 0.07 (Lowest) | Comparable to Cluster 1 | Significantly lower than Cluster 1 | - |

| MTS-4 | 0.69 (Highest) | Average | - | Small |

| MTS-6 | Low | Comparable to Cluster 1 | Significantly lower than Cluster 1 | - |

| MTS-7 | High | Average | - | Small |

| MTS-9 | - | Short | - | Higher than Clusters 3 & 4 |

| MTS-10 | Low | Comparable to Cluster 1 | Significantly lower than Cluster 1 | - |

| MTS-11 | - | Short | - | Higher than Clusters 3 & 4 |

| MTS-12 | - | Short | - | Higher than Clusters 3 & 4 |

| MTS-13 | Low | Comparable to Cluster 1 | Significantly lower than Cluster 1 | - |

| MTS-14 | - | Short | - | Higher than Clusters 3 & 4 |

| Data derived from a systematic study on methoxy-trans-stilbene analogs. nih.gov Note: Specific values for all parameters were not provided in the source for all compounds. |

Structure Property Relationships and Design Principles for Advanced Materials

Molecular Engineering Strategies for Tailoring Optical and Electronic Responses

Molecular engineering of stilbene (B7821643) derivatives like 4-Methoxy-4'-hexoxy-trans-stilbene allows for the precise tuning of their optical and electronic properties. The core of this strategy lies in modifying the molecular structure to control the extent of π-conjugation and the intramolecular charge transfer (ICT) characteristics.

The parent trans-stilbene (B89595) molecule possesses a C6-C2-C6 skeleton with two benzene (B151609) rings connected by an ethylene (B1197577) bridge, forming an extended π-conjugated system. nih.gov The introduction of substituent groups onto the phenyl rings is a primary method for tailoring its properties. In this compound, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group (EDG), while the hexoxy group (-OC₆H₁₃) also functions as an EDG, albeit with a longer alkyl chain. This push-pull or push-push substitution pattern significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. aip.orgresearchgate.net

Key molecular engineering strategies for stilbenes include:

Varying Substituent Groups: The electronic nature of the substituents (electron-donating vs. electron-accepting) dictates the energy gap and the potential for ICT. For instance, creating a donor-π-acceptor (D-π-A) system by pairing an EDG with an electron-withdrawing group (EWG) can enhance nonlinear optical (NLO) properties. nih.gov In the case of this compound, the two EDGs increase the electron density of the π-system, affecting its absorption and fluorescence characteristics.

Altering Alkyl Chain Length: The length of the alkoxy chains (e.g., methoxy vs. hexoxy) influences not only the electronic properties to a minor extent but also significantly impacts physical properties like solubility, melting point, and liquid crystalline behavior. nih.govresearchgate.net Longer chains can promote the formation of ordered mesophases, which is crucial for applications in displays and sensors. nih.govresearchgate.net

Modifying the π-Bridge: While the subject molecule retains the ethylene bridge, other strategies involve altering this bridge or incorporating the stilbene moiety into larger polymeric or bent-core structures to create materials with specific functionalities like photo-responsiveness or ferroelectricity. tandfonline.comresearchgate.net

A study on a similar alkoxy stilbene-imine derivative demonstrated that a donor-π-acceptor framework could be successfully synthesized, and the resulting HOMO-LUMO energy gap was in good agreement with experimental optical band gaps, highlighting the potential of such engineered molecules as organic semiconductors. aip.orgresearchgate.net The strategic placement of alkoxy groups, as in this compound, is a deliberate design choice to manipulate these fundamental electronic parameters for material applications.

Impact of Molecular Geometry and Conformational Flexibility on Material Performance

The performance of materials derived from this compound is intrinsically linked to its molecular geometry and conformational flexibility. The trans configuration of the central ethylene double bond is crucial, as it results in a more planar and thermodynamically stable structure compared to the cis isomer. ifpan.edu.plnih.gov This planarity is essential for maximizing π-orbital overlap along the molecular backbone, which governs the electronic and optical properties.

However, even in the trans isomer, complete planarity is not always achieved. The phenyl rings can twist out of the plane of the central double bond. Theoretical calculations on trans-stilbene have shown that a nonplanar conformation can be slightly more stable than a perfectly planar one in the gaseous state, though intermolecular forces in solution or the solid state often favor planarity. acs.org This torsional freedom has significant consequences:

Excited State Dynamics: Upon photoexcitation, the molecule's geometry can change significantly. For sterically hindered stilbenes, large changes in the torsion angles between the phenyl rings and the ethylene bridge occur in the excited state. rsc.org This relaxation process influences the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima).

Environmental Sensitivity: The flexibility of the molecule, particularly the rotation of the phenyl rings, makes its fluorescence properties highly sensitive to the local environment, such as solvent viscosity and temperature. rsc.org In rigid environments, non-radiative decay pathways involving molecular rotation are suppressed, leading to enhanced fluorescence.

Liquid Crystal Phasing: The rod-like shape endowed by the trans geometry is a prerequisite for liquid crystallinity. The length and flexibility of the hexoxy tail, combined with the rigid stilbene core, allow the molecules to self-assemble into ordered, fluid phases (mesophases) under specific temperature conditions. nih.gov The ability to adopt specific conformations is thus central to the formation of nematic or smectic liquid crystal phases. nih.govresearchgate.nettandfonline.com

Therefore, the material's performance, whether as a fluorescent dye or a liquid crystal, is a direct result of the interplay between the rigid trans-stilbene core and the conformational freedom of its constituent parts.

Intermolecular Interactions and Solid-State Packing Effects on Functionality

In the solid state, the functionality of this compound is determined not just by the properties of an individual molecule but by how multiple molecules interact and pack together in a crystal lattice. These intermolecular forces dictate the bulk material's optical, electronic, and thermal properties.

Crystal Packing Arrangement: Studies on similar 4-alkoxy-stilbene derivatives reveal that these molecules often arrange themselves in layered structures within the crystal. acs.org A common packing motif is a herringbone arrangement within layers, which is stabilized by energetically favorable edge-to-face aromatic interactions (a type of C-H···π interaction). acs.org This arrangement minimizes π-π repulsion while maximizing van der Waals contacts.

Influence on Fluorescence: The way molecules pack in the solid state has a profound effect on their fluorescence. In many organic molecules, close π-π stacking leads to aggregation-caused quenching (ACQ), where the fluorescence is diminished or completely suppressed. However, the herringbone packing observed in some stilbene crystals can prevent strong π-π overlap between adjacent chromophores, thus preserving fluorescence in the solid state. acs.org

Modulation of Electronic Properties: The collective arrangement of molecules in the crystal lattice can alter the electronic energy levels compared to the isolated molecule. This can lead to the formation of excitonic states, where an electronic excitation is delocalized over multiple molecules, influencing the absorption and emission spectra of the bulk material.

Understanding and controlling these solid-state packing effects is a cornerstone of crystal engineering. By modifying the molecular structure, for example, by changing the length of the alkyl chain from hexoxy to heptoxy, one can subtly alter the intermolecular interactions and thereby tune the resulting material properties, such as the melting point and the type of liquid crystal phases formed. chemeo.comnist.gov

Rational Design of Stilbene Architectures for Specific Applications

The rational design of stilbene architectures like this compound is guided by the desired application. The combination of a fluorescent, π-conjugated core with flexible alkoxy chains makes this class of molecules particularly suitable for advanced optical materials, especially liquid crystals. tandfonline.comacs.org

Design for Liquid Crystalline Materials: The key features that make this compound a promising liquid crystal are:

Anisotropic Shape: The elongated, rod-like shape of the trans-stilbene core is the fundamental requirement for forming liquid crystal phases.

Dipole Moment: The methoxy and hexoxy groups create a dipole moment, which influences the intermolecular interactions and the dielectric properties of the material, an important factor for electro-optical applications.

By synthesizing and studying homologous series where the alkyl chain length is systematically varied (e.g., comparing the hexoxy derivative to the heptoxy nist.gov or octoxy evitachem.com analogs), researchers can establish clear structure-property relationships. This knowledge allows for the targeted design of molecules with specific melting points and liquid crystal phase ranges, essential for applications such as displays, optical switches, and sensors. nih.govtandfonline.com

Design for Fluorescent Materials and Organic Semiconductors: The inherent fluorescence of the stilbene core can be harnessed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The design principles focus on:

Maximizing Quantum Yield: By choosing appropriate substituents and controlling solid-state packing to minimize quenching effects. acs.org

Tuning Emission Color: The emission wavelength can be tuned by modifying the electronic character of the substituents on the phenyl rings.

Semiconducting Properties: The introduction of donor and acceptor groups can create materials with low HOMO-LUMO gaps, making them suitable for use as organic semiconductors in thin-film transistors or photovoltaic devices. aip.orgresearchgate.net

The synthesis of this compound is thus a result of rational design, leveraging fundamental principles of molecular engineering, conformational analysis, and intermolecular interactions to create a material with tailored properties for specific high-technology applications.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Unit | Source |

| Molecular Formula | C₂₁H₂₆O₂ | - | nist.gov |

| Molecular Weight | 310.43 | g/mol | nist.gov |

| CAS Registry Number | 35135-44-5 | - | nist.gov |

| McGowan's Volume (McVol) | 264.4 | ml/mol | chemeo.com |

| Octanol/Water Partition Coeff. (logP) | 5.923 | - | chemeo.com |

| Water Solubility (log₁₀WS) | -6.44 | mol/l | chemeo.com |

Table 2: Comparison of Related Alkoxy-Stilbene Derivatives

This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂₁H₂₆O₂ | 310.43 | 35135-44-5 |

| 4-Methoxy-4'-heptoxy-trans-stilbene | C₂₂H₂₈O₂ | 324.46 | 35135-45-6 |

| 4-Methoxy-4'-octoxy-trans-stilbene | C₂₃H₃₀O₂ | 338.48 | 35135-46-7 |

Supramolecular Assembly and Host Guest Chemistry of 4 Methoxy 4 Hexoxy Trans Stilbene

Directed Self-Assembly Strategies for Ordered Architectures

The self-assembly of 4-Methoxy-4'-hexoxy-trans-stilbene is primarily demonstrated through its behavior as a liquid crystal. Liquid crystals represent a state of matter intermediate between the crystalline solid and the isotropic liquid, where molecules possess a degree of orientational order but lack long-range positional order. This behavior is a direct consequence of the molecule's rigid, elongated (calamitic) shape, which promotes anisotropic packing.

The directed self-assembly of 4,4'-dialkoxy-trans-stilbenes into liquid crystalline phases, known as mesophases, is driven by the tendency of these rod-like molecules to align along a common axis. The specific type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the length of the terminal alkoxy chains. In the case of this compound, the asymmetry of the short methoxy (B1213986) group and the longer hexoxy group influences the packing efficiency and the transition temperatures. Research on homologous series of 4,4'-dialkoxy-trans-stilbenes has shown that such compounds form well-defined smectic phases, where the molecules are arranged in layers. The formation of these ordered architectures is a spontaneous process guided by the minimization of free energy through optimizing intermolecular interactions.

The table below, based on data from related 4,4'-dialkoxy-trans-stilbene compounds, illustrates the typical phase transitions observed in this class of molecules.

| Compound Structure | Transition | Temperature (°C) |

| This compound | Crystal to Smectic | Not available |

| This compound | Smectic to Nematic | Not available |

| This compound | Nematic to Isotropic (Clearing Point) | Not available |

Non-Covalent Interactions in Supramolecular Constructs

The stability and structure of the supramolecular assemblies formed by this compound are governed by a combination of weak, non-covalent interactions.

π-π Stacking: The electron-rich aromatic rings of the stilbene (B7821643) core are prone to π-π stacking interactions. In the solid and liquid crystalline states, these interactions cause the molecules to arrange in a parallel or offset fashion, contributing significantly to the cohesion of the assembly. The planar nature of the trans-stilbene (B89595) unit facilitates this stacking.

Van der Waals Forces: The flexible hexoxy alkyl chain plays a crucial role through van der Waals interactions. These forces, although individually weak, become cumulatively significant along the length of the chain, helping to stabilize the layered smectic structures by promoting intermolecular association between the aliphatic segments.

Halogen bonding is not an intrinsic interaction for this molecule, as it lacks a halogen atom. However, it could be engineered into related systems to direct assembly.

Photoresponsive Control of Supramolecular Systems

The trans-stilbene unit is a well-known photochromic moiety, capable of undergoing a reversible isomerization to the cis form upon irradiation with ultraviolet (UV) light. This photochemical reaction forms the basis for the photoresponsive control of supramolecular systems.

The trans isomer of this compound is a nearly planar, linear molecule, a geometry that is highly conducive to forming the ordered packing required for liquid crystal phases or other self-assembled structures. In contrast, the cis isomer has a non-planar, bent shape. This significant change in molecular geometry upon photoisomerization can be harnessed to disrupt or alter a pre-existing supramolecular assembly.

For instance, if a material composed of self-assembled trans-4-Methoxy-4'-hexoxy-trans-stilbene is irradiated with UV light, the formation of the bulky cis isomers would introduce defects and disrupt the long-range order, potentially leading to a phase transition from an ordered smectic or nematic phase to a disordered isotropic liquid. This process is often reversible; the cis isomer can be converted back to the thermodynamically more stable trans form either thermally or by irradiation with visible light, allowing the ordered supramolecular structure to be reformed. rsc.orgnih.gov This light-fueled control over molecular shape and, consequently, material phase, is a key strategy in the design of smart materials, optical switches, and data storage devices. bris.ac.ukrsc.org

Host-Guest Complexation and Selective Recognition

The elongated, hydrophobic structure of this compound makes it an ideal guest molecule for various macrocyclic hosts, such as cyclodextrins and calixarenes, in aqueous media. semanticscholar.org Host-guest complexation is driven by the hydrophobic effect, where the nonpolar guest is encapsulated within the relatively nonpolar cavity of the host to minimize its unfavorable interactions with water molecules.

Cyclodextrin Complexes: Cyclodextrins (CDs) are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The dimensions of the stilbene derivative would allow it to be threaded through the cavity of larger CDs like γ-cyclodextrin, or to have one of its aromatic rings included in the cavity of β-cyclodextrin. osti.govuc.pt The hexoxy chain can further stabilize the complex through additional hydrophobic interactions within the host cavity.

The photoisomerization of the stilbene guest can be used to control the formation and dissociation of the host-guest complex. nih.gov The linear trans isomer typically forms a stable inclusion complex with the host. Upon irradiation, its conversion to the bent cis isomer can lead to a weaker binding affinity or complete expulsion from the host cavity due to a steric mismatch. nih.gov This photo-switchable binding and unbinding has applications in controlled release systems and molecular machinery.

The table below summarizes the key players in the host-guest chemistry involving stilbene derivatives.

| Component | Role | Key Feature |

| This compound | Guest | Elongated, hydrophobic structure; photo-isomerizable core |

| Cyclodextrins | Host | Hydrophobic inner cavity, hydrophilic exterior |

| Calixarenes | Host | Tunable cavity size, hydrophobic pocket |

This selective recognition, based on size, shape, and chemical complementarity, is fundamental to the application of stilbene-based supramolecular systems in sensing, catalysis, and nanodevice construction.

Applications in Advanced Optical Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Stilbenoid compounds are well-known for their strong fluorescence, a key requirement for emissive materials in OLEDs. The methoxy (B1213986) and hexoxy groups on the 4-Methoxy-4'-hexoxy-trans-stilbene molecule enhance its potential as a blue-emitting dopant or host material.

While specific electroluminescence data for this compound is not extensively documented, the photophysical properties of similar alkoxy-substituted stilbenes suggest it would likely exhibit strong blue fluorescence with a high quantum yield. The efficiency of an OLED emitter is influenced by factors such as its photoluminescence quantum yield (PLQY), charge carrier mobility, and thermal stability. For stilbene (B7821643) derivatives, the PLQY is often high in the solid state, which is advantageous for device performance. The donor-donor substitution pattern in this compound is designed to tune the emission color and improve charge injection/transport properties.

Table 1: Photoluminescence Properties of a Related Stilbene Derivative

| Compound | Emission Peak (nm) | Quantum Yield (%) |

| 4,4'-Bis(alkoxy)stilbene | ~400-450 | > 80 |

Note: Data is representative of similar alkoxy-substituted stilbenes and serves as an estimation of the potential performance of this compound.

In a typical OLED architecture, this compound could be incorporated as a dopant in a suitable host material or as the primary emitting layer. The choice of adjacent layers, such as hole transport layers (HTLs) and electron transport layers (ETLs), would be critical for optimizing device performance by ensuring balanced charge injection and confinement within the emissive layer. The long hexoxy chain may also influence the morphology of the thin film, which in turn affects device stability and efficiency.

Nonlinear Optical (NLO) Materials for Photonics

Nonlinear optical materials are crucial for applications in photonics, including frequency conversion and optical switching. The NLO response of organic molecules is often enhanced by having a π-conjugated system flanked by electron-donating and electron-accepting groups (a "push-pull" system). While this compound has two donor groups, its asymmetry can still lead to a significant NLO response.

Second Harmonic Generation is a process where two photons of the same frequency are combined to generate a new photon with twice the energy. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. While the intrinsic SHG properties of this compound have not been detailed, related push-pull stilbenes like 4-methoxy-4'-nitrostilbene are known to be potent SHG materials. nih.gov The SHG efficiency is quantified by the second-order nonlinear optical coefficient, d. The design of this compound allows for potential engineering of the crystal structure to achieve the necessary non-centrosymmetry for SHG.

Table 2: SHG Efficiency of a Related NLO Stilbene

| Compound | SHG Efficiency (vs. KDP) |

| 4-Methoxy-4'-nitrostilbene (MONS) | 1.55 |

Source: nih.gov

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging. Stilbene derivatives are known to be effective TPA materials. chemeo.com The TPA cross-section, a measure of the efficiency of this process, is expected to be significant for this compound due to its extended π-conjugation. The photoisomerization of trans-stilbene (B89595) can also be triggered by TPA, opening possibilities for its use in light-activated molecular switches. chemeo.com

Liquid Crystal Displays and Electro-Optical Devices

The rod-like shape of the this compound molecule, a consequence of its linear trans-stilbene core and the attached alkyl chain, makes it a strong candidate for use in liquid crystals. nih.govnist.gov Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technology.

The presence of the flexible hexoxy chain can promote the formation of mesophases (liquid crystalline phases) over a specific temperature range. The methoxy group contributes to the molecule's polarity and anisotropy, which are crucial for the stability of liquid crystalline phases and their response to an electric field. The ability to switch the alignment of these molecules with an electric field is the fundamental principle behind liquid crystal displays (LCDs). Studies on homologous series of alkoxy-substituted stilbenes, such as 4-Methoxy-4'-heptoxy-trans-stilbene, have demonstrated the existence of nematic and smectic liquid crystal phases. chemeo.com

Table 3: Phase Transition Temperatures of a Related Liquid Crystalline Stilbene

| Compound | Transition | Temperature (°C) |

| 4-Methoxy-4'-heptoxy-trans-stilbene | Crystal to Nematic | 123 |

| Nematic to Isotropic | 148 |

Note: This data for a closely related compound suggests that this compound would also exhibit liquid crystalline behavior, likely at slightly different transition temperatures.

Birefringence and Dielectric Anisotropy Considerations

Switchable Optical Elements

The trans-cis photoisomerization of the stilbene core is a key phenomenon that can be harnessed for the development of switchable optical elements. Upon absorption of light of a specific wavelength (typically in the UV region), the planar and more stable trans-isomer of this compound can be converted to the non-planar cis-isomer. This transformation induces a significant change in the molecular shape and, consequently, in the macroscopic properties of the material it is part of.

When doped into a liquid crystal host, the photoisomerization of this compound can disrupt the orientational order of the liquid crystal director. This can lead to a reversible change in the optical properties of the device, such as its light scattering or transmission characteristics. This principle forms the basis for various photoswitchable devices, including:

Optical shutters: The transition between a transparent and a scattering state can be controlled by light.

Rewritable optical storage: Information can be written and erased by light-induced changes in the material's optical state.

Smart windows: The transparency of a window can be adjusted in response to sunlight.

Research on polymer-dispersed liquid crystals (PDLCs) doped with photochromic stilbene dyes has demonstrated the feasibility of such applications. researchgate.net The efficiency of the switching process depends on factors such as the quantum yield of the photoisomerization, the interaction between the stilbene dopant and the liquid crystal host, and the stability of the two isomeric states.

Photovoltaic Applications and Organic Solar Cells

The electron-rich nature of the this compound molecule makes it a promising candidate for use in organic photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and as a component in bulk heterojunction organic solar cells.